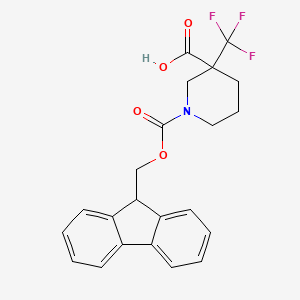
3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene is a tricyclic compound that has garnered interest due to its structural similarity to corticosteroids and its potential applications in various fields of scientific research. This compound is characterized by the presence of a ketone group at the third position and a methoxy group at the seventh position on the hexahydrophenanthrene skeleton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene typically involves the following steps :
Starting Material: The synthesis begins with 6-methoxy-1-tetralone, which is readily synthesized from β-naphthol.
Michael Addition: The Michael reaction of 6-methoxy-1-tetralone with methyl vinyl ketone in the presence of triethylamine yields the tricyclic methoxy ketone.
Vinylmagnesium Bromide Addition: The tricyclic methoxy ketone is then treated with vinylmagnesium bromide in tetrahydrofuran to produce 3-vinyl-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrenol.
Oxidation: Oxidation of the vinyl alcohol using peracetic acid results in the formation of 3-vinyl-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrenol-8-dioxide.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or epoxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Peracetic acid is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on calcium carbonate is employed for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: 3-vinyl-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrenol-8-dioxide.
Reduction: 3-ethyl-7-methoxy-1,2,3,4,4a,9,10,10a-octahydrophenanthrenol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of corticosteroid analogs.
Biology: Investigated for its potential biological activity, including corticoid activity.
Medicine: Potential use in the development of new therapeutic agents due to its structural similarity to corticosteroids.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene involves its interaction with molecular targets similar to those of corticosteroids. The compound may bind to corticosteroid receptors, influencing gene expression and modulating inflammatory responses. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Keto-7-methoxy-1,2,3,4-tetrahydrophenanthrene .
- 7-Methoxy-8-acetyl-1,2,3,4-tetrahydrophenanthrene .
- 7-Methoxy-9-acetyl-1,2,3,4-tetrahydrophenanthrene .
Uniqueness
3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene is unique due to its tricyclic structure and the presence of both a ketone and a methoxy group, which confer distinct chemical reactivity and potential biological activity compared to its similar compounds.
Eigenschaften
IUPAC Name |
7-methoxy-2,9,10,10a-tetrahydro-1H-phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-13-6-7-14-11(8-13)3-2-10-4-5-12(16)9-15(10)14/h6-10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWAOBDSGAUOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC(=O)CCC3CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl (2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2819181.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2819185.png)
![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2819186.png)

![4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2819188.png)



![4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2819194.png)
![Isopropyl 3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B2819195.png)
![4-[Carboxy(acetamido)methyl]benzoic acid](/img/structure/B2819197.png)
![2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2819199.png)
![6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]](/img/structure/B2819200.png)
![4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2819202.png)
